Caramel

説明

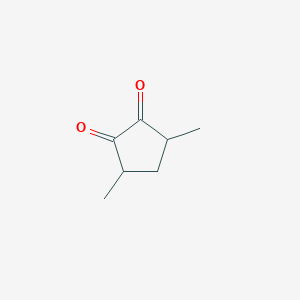

Classification within Cyclic Diketones

3,5-Dimethyl-1,2-cyclopentanedione is classified as a cyclic diketone. nih.govfoodb.ca This class of compounds is characterized by a cyclic hydrocarbon skeleton containing two ketone functional groups. Specifically, it is a cyclopentanedione, indicating the presence of a five-membered ring system. Cyclic ketones are organic compounds where a ketone group is part of a ring structure. foodb.cahmdb.ca The reactivity and properties of cyclic diketones are influenced by the ring size and the relative positions of the two carbonyl groups. In the case of 3,5-Dimethyl-1,2-cyclopentanedione, the two ketone groups are in a vicinal (or alpha) position to each other.

Contextualization within Alpha-Dicarbonyl Compounds

The arrangement of the two carbonyl groups at the C1 and C2 positions places 3,5-Dimethyl-1,2-cyclopentanedione into the category of alpha-dicarbonyl (or α-dicarbonyl) compounds. This structural feature, where two carbonyls are directly adjacent, is crucial to the compound's chemical behavior. The proximity of the electron-withdrawing carbonyl groups influences the electron density distribution across this part of the molecule. This functionality allows the compound to participate in a variety of chemical reactions, such as condensation reactions with amines or nucleophilic additions, making it a useful intermediate in organic synthesis. smolecule.com

Structural Features and Stereochemical Considerations

The structure of 3,5-Dimethyl-1,2-cyclopentanedione features a molecular weight of approximately 126.15 g/mol . nih.gov The cyclopentane (B165970) ring has methyl substituents at the C3 and C5 positions. These positions are chiral centers, meaning that 3,5-Dimethyl-1,2-cyclopentanedione can exist as different stereoisomers. The specific spatial arrangement of the two methyl groups relative to each other (cis or trans) and to the cyclopentane ring results in different diastereomers and enantiomers. nih.gov The InChI key for the non-stereospecific version of this compound is MIDXCONKKJTLDX-UHFFFAOYSA-N. smolecule.comnist.gov The presence of these stereocenters is a significant consideration in its synthesis and biological interactions. nih.gov

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₂ | smolecule.comnist.govnist.govnih.gov |

| Molecular Weight | 126.15 g/mol | nih.gov |

| Appearance | White to pale yellow crystalline powder | chemicalbook.com |

| Melting Point | 87-95 °C | chemicalbook.comsigmaaldrich.com |

| Boiling Point | 187.4±9.0 °C (Predicted) | chemicalbook.com |

| Odor | Caramel, maple, sweet | sigmaaldrich.com |

| CAS Number | 13494-07-0 | smolecule.comnist.govnist.govnih.gov |

Synonyms and Identifiers

| Type | Identifier | Source |

| IUPAC Name | 3,5-dimethylcyclopentane-1,2-dione | nist.govnih.gov |

| Synonym | 3,5-Dimethyl-1,2-cyclopentadione | nih.gov |

| Synonym | 1,2-Cyclopentanedione, 3,5-dimethyl- | nist.govnih.gov |

| Synonym | This compound dione | smolecule.com |

| Synonym | Coronol | smolecule.com |

| FEMA Number | 3269 | nih.gov |

| InChI Key | MIDXCONKKJTLDX-UHFFFAOYSA-N | smolecule.comnist.gov |

Structure

3D Structure

特性

IUPAC Name |

3,5-dimethylcyclopentane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-4-3-5(2)7(9)6(4)8/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDXCONKKJTLDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(=O)C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047660 | |

| Record name | 3,5-Dimethyl-1,2-cyclopentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark brown liquid; [HSDB] Dark brown liquid with an odor of burnt sugar; [MSDSonline], Solid, light yellow to yellowish brown powder with a maple, burnt sugar odour | |

| Record name | Caramel color | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4201 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,5-Dimethyl-1,2-cyclopentanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037027 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3,5-Dimethyl-1,2-cyclo-pentanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/97/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

MISCIBLE WITH WATER IN ALL PROPORTIONS; MISCIBLE WITH DILUTE ALCOHOL UP TO 55% BY VOLUME; IMMISCIBLE WITH SOLVENT HEXANE, INSOL IN BENZENE, CHLOROFORM, ETHER, ACETONE, PETROLEUM ETHER, OIL TURPENTINE, insoluble in water | |

| Record name | CARAMEL COLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1920 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-Dimethyl-1,2-cyclo-pentanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/97/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

ABOUT 1.35, 0.5 g/ml at 20° | |

| Record name | CARAMEL COLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1920 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-Dimethyl-1,2-cyclo-pentanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/97/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

AMORPHOUS; DARK BROWN, DARK-BROWN, THICK LIQUID, 1 PART DISSOLVED IN 1000 PARTS WATER YIELDS CLEAR SOLUTION HAVING A DISTINCT YELLOWISH ORANGE COLOR, WHEN DISSOLVED IN WATER & SPREAD ON A THIN LAYER GLASS PLATE, IT APPEARS HOMOGENEOUS, REDDISH BROWN, & TRANSPARENT | |

CAS No. |

13494-07-0, 8028-89-5 | |

| Record name | 3,5-Dimethyl-1,2-cyclopentanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13494-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclopentanedione, 3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Caramel (color) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dimethyl-1,2-cyclopentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethylcyclopentane-1,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Caramel (color) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARAMEL COLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1920 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-Dimethyl-1,2-cyclopentanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037027 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

91 - 92 °C | |

| Record name | 3,5-Dimethyl-1,2-cyclopentanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037027 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Chemical Reactions

Mechanistic Studies of Chemical Transformations

The two adjacent carbonyl groups in 3,5-dimethyl-1,2-cyclopentanedione dictate its chemical reactivity, making it susceptible to nucleophilic attack and a valuable partner in condensation reactions.

The electrophilic nature of the carbonyl carbons makes them prime targets for attack by nucleophiles. smolecule.com In 1,2-dicarbonyl compounds, this reactivity leads to nucleophilic addition, where a nucleophile attacks one of the carbonyl carbons. The proximity of the second carbonyl group can influence the reaction's electronics and stereochemistry.

The reaction mechanism typically involves the attack of the nucleophile on one of the carbonyl carbons, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated in a subsequent workup step to yield an α-hydroxy ketone derivative. The nature of the nucleophile is critical; strong, "hard" nucleophiles like Grignard reagents or organolithium compounds favor irreversible 1,2-addition to the carbonyl carbon. libretexts.org The diketone functionality allows for the formation of a variety of derivatives through these addition reactions. smolecule.com

Condensation reactions provide a powerful tool for derivatizing 3,5-dimethyl-1,2-cyclopentanedione. These reactions typically involve the nucleophilic addition of an amine or related species, followed by the elimination of a water molecule. For example, it can react with primary amines to form imine derivatives or with alcohols to generate hemiacetals. smolecule.com

Reactions with bifunctional nucleophiles are particularly useful. The condensation of 1,2-diketones with 1,2-diamines is a classic and efficient method for synthesizing quinoxalines, a class of heterocyclic compounds. organic-chemistry.org Similarly, reaction with primary amines under mildly acidic conditions (pH 4-5) leads to the formation of imines. youtube.com If a secondary amine is used, the reaction can proceed to form an enamine, where the double bond is located between the former carbonyl carbon and the α-carbon. youtube.com These derivatives are important intermediates in the synthesis of more complex organic molecules. smolecule.com

| Reactant | Product Type | General Mechanism | Reference |

| Primary Amine (R-NH2) | Imine | Nucleophilic addition followed by dehydration | smolecule.comyoutube.com |

| Secondary Amine (R2NH) | Enamine | Nucleophilic addition followed by dehydration | youtube.com |

| Alcohol (R-OH) | Hemiacetal | Nucleophilic addition | smolecule.com |

| Aromatic 1,2-Diamine | Quinoxaline (B1680401) | Double condensation reaction | organic-chemistry.org |

Rearrangement Reactions

One of the characteristic transformations for 1,2-diketones, including 3,5-dimethyl-1,2-cyclopentanedione, is the benzilic acid rearrangement. wikipedia.orgchemistnotes.com This reaction, first reported by Justus von Liebig in 1838, involves the 1,2-rearrangement of a diketone to an α-hydroxy carboxylic acid in the presence of a strong base. wikipedia.org For cyclic α-diketones, this process results in a ring contraction. chemistnotes.commychemblog.com

The established mechanism begins with the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons, forming a tetrahedral alkoxide intermediate. mychemblog.com This is followed by a 1,2-migration of an adjacent carbon, displacing the electron pair onto the second carbonyl group. In the case of 3,5-dimethyl-1,2-cyclopentanedione, this migration would lead to the contraction of the five-membered cyclopentane (B165970) ring into a four-membered cyclobutane (B1203170) ring. The final step is an irreversible acid-base reaction between the newly formed carboxylic acid and the alkoxide, which, upon acidic workup, yields the final α-hydroxy carboxylic acid product.

It is important to note that for aliphatic diketones that possess enolizable α-protons, the benzilic acid rearrangement can face competition from other base-catalyzed reactions, such as aldol (B89426) condensations, which may lower the yield of the desired rearrangement product. chemistry-reaction.com

A variation of this is the benzilic ester rearrangement, where an alkoxide or amide anion is used instead of a hydroxide, yielding the corresponding α-hydroxy ester or α-hydroxy amide. chemistnotes.com

Advanced Organic Synthesis Applications

The unique structure of 3,5-dimethyl-1,2-cyclopentanedione, featuring two adjacent carbonyl groups on a cyclopentane frame, makes it a valuable component in advanced organic synthesis. chemimpex.com

As a Building Block for Complex Molecules

3,5-Dimethyl-1,2-cyclopentanedione serves as a versatile building block and an important intermediate in the synthesis of more complex organic molecules. chemimpex.com Its diketone functionality allows for a variety of chemical transformations, enabling chemists to construct intricate molecular architectures efficiently. This utility is particularly valued in the development of new compounds with specific desired properties for industries such as pharmaceuticals and agrochemicals. smolecule.com The compound's ability to participate in numerous organic reactions makes it a key starting material for creating larger, more functionalized molecules. chemicalbull.com

Synthesis of Heterocyclic Compounds

A significant application of 1,2-diketones is in the synthesis of heterocyclic compounds through condensation reactions. The adjacent carbonyl groups of 3,5-dimethyl-1,2-cyclopentanedione provide an ideal scaffold for cyclocondensation with dinucleophilic reagents.

For instance, the reaction of a 1,2-diketone with a 1,2-diamine is a classic and efficient method for preparing pyrazine-containing heterocycles. jlu.edu.cn Specifically, the condensation of 3,5-dimethyl-1,2-cyclopentanedione with an aromatic 1,2-diamine, such as o-phenylenediamine (B120857), would yield a complex, fused heterocyclic system. This type of reaction is driven to completion by the formation of a stable aromatic ring and the removal of water. wikipedia.org Similarly, reactions with other dinucleophiles like hydrazine (B178648) or hydroxylamine (B1172632) can produce other important heterocyclic frameworks. These condensation reactions underscore the compound's role as a precursor to a diverse range of heterocyclic structures, which are prevalent in medicinal chemistry. researchgate.net

Role as a Chemical Intermediate in Specialized Syntheses

Beyond its general role as a building block, 3,5-dimethyl-1,2-cyclopentanedione functions as a crucial chemical intermediate in specialized multi-step syntheses. smolecule.com It is employed in the production of fine chemicals, bioactive molecules, and pharmaceutical substances. chemimpex.comchemicalbull.com In these synthetic pathways, the cyclopentanedione moiety is incorporated into a larger target molecule, often undergoing further transformations. Its use as a precursor is noted in the pharmaceutical and agrochemical industries, where its structure can form the core of a new active compound. smolecule.com Furthermore, it serves as an intermediate in the flavor and fragrance sector to create unique aromatic properties. chemimpex.com

Theoretical Chemistry Studies

Theoretical chemistry provides powerful tools to investigate the properties of molecules like 3,5-Dimethyl-1,2-cyclopentanedione at an atomic level. These computational approaches offer insights into molecular structure, stability, and reactivity that can be challenging to obtain through experimental methods alone.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1,2-dicarbonyl compounds, DFT is instrumental in understanding their complex electronic landscape and reactivity. acs.org While specific DFT studies exclusively focused on 3,5-Dimethyl-1,2-cyclopentanedione are not widely available in the reviewed literature, the principles of DFT application to similar dicarbonyl systems are well-established.

DFT calculations can predict the electrophilic nature of the carbonyl carbons at the C-1 and C-2 positions, making them susceptible to nucleophilic attack. This is a key aspect of their chemical reactivity, for instance, in flavor-forming reactions. The methyl groups at the C-3 and C-5 positions influence the electron density distribution within the cyclopentane ring, a factor that can be precisely modeled using DFT. Such studies would typically employ a basis set like B3LYP/6-311+G(d,p) to optimize the geometry and calculate electronic properties, providing a detailed picture of the molecule's reactivity and stability.

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These calculations are vital for elucidating reaction mechanisms, providing a step-by-step understanding of how chemical transformations occur. For 3,5-Dimethyl-1,2-cyclopentanedione, ab initio methods could be used to model its formation pathways, such as through the Maillard reaction or caramelization processes where it is known to be a product.

Furthermore, these calculations can shed light on the tautomerism of 1,2-dicarbonyl compounds. For instance, in 1,2-cyclopentanedione, the enol form is found to be more stable than the diketo form by approximately 1-3 kcal/mol. wikipedia.org Ab initio calculations could precisely quantify the energy difference between the diketo and enol tautomers of 3,5-Dimethyl-1,2-cyclopentanedione, which is crucial for understanding its chemical properties and biological activity.

A detailed conformational analysis using computational methods would reveal the preferred three-dimensional structure and the energy barriers between different conformations. In the case of 3,5-Dimethyl-1,2-cyclopentanedione, both cis and trans isomers exist, and each will have a unique set of stable conformations. The interplay of steric hindrance between the methyl groups and the carbonyl groups would be a key determinant of the lowest energy conformer. While specific computational studies on the conformational landscape of 3,5-Dimethyl-1,2-cyclopentanedione are not prevalent in the literature, the established principles of cyclopentane conformational analysis provide a solid framework for such investigations. libretexts.orgmaricopa.edu

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and identification of chemical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful methods used for this purpose.

Predicted ¹H NMR Spectrum:

Methyl Protons (CH₃): The two methyl groups would likely give rise to doublets due to coupling with the adjacent methine protons. The chemical shift would be in the range of 1.0-1.5 ppm.

Methylene (B1212753) Protons (CH₂): The methylene protons at the C-4 position would exhibit complex splitting patterns due to coupling with the adjacent methine protons, likely appearing as a multiplet.

Methine Protons (CH): The methine protons at the C-3 and C-5 positions would also show complex multiplets due to coupling with the methyl and methylene protons.

Predicted ¹³C NMR Spectrum:

Carbonyl Carbons (C=O): Two signals would be expected in the highly deshielded region of the spectrum, typically above 190 ppm.

Methine Carbons (CH): Two signals corresponding to the carbons bearing the methyl groups.

Methylene Carbon (CH₂): One signal for the C-4 carbon.

Methyl Carbons (CH₃): Two signals for the methyl carbons.

The precise chemical shifts and coupling constants would depend on the specific stereoisomer (cis or trans) and the solvent used for the analysis.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely used for the identification of unknown compounds, the quantification of known compounds, and to elucidate the structure and chemical properties of molecules.

The mass spectrum of 3,5-Dimethyl-1,2-cyclopentanedione would be expected to show a molecular ion peak (M⁺) at m/z 126, corresponding to its molecular weight. nih.gov The fragmentation pattern would be characteristic of a cyclic diketone. Common fragmentation pathways for alkyl-substituted cyclopentanediones involve ring degradation and cleavage of the alkyl side chains. capes.gov.br

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile compounds like 3,5-Dimethyl-1,2-cyclopentanedione. The retention index (Kovats index) is a useful parameter in GC for compound identification.

Table 1: Kovats Retention Indices for 3,5-Dimethyl-1,2-cyclopentanedione

| Column Type | Kovats Retention Index |

|---|---|

| Standard non-polar | 1044 |

| Semi-standard non-polar | 1048.2 |

| Standard polar | 1769, 1780 |

Data sourced from PubChem and NIST WebBook. acs.orgnih.gov

The fragmentation of the molecular ion can lead to various daughter ions. A plausible fragmentation pattern would involve the loss of a methyl group (CH₃) leading to a fragment at m/z 111, or the loss of a carbonyl group (CO) resulting in a fragment at m/z 98. Further fragmentation could involve the cleavage of the cyclopentane ring.

Spectroscopic and Computational Investigations

Spectroscopic Analyses

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds and groups of atoms vibrate at specific, characteristic frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational frequencies. The resulting IR spectrum is a plot of this absorption, typically shown as percent transmittance versus wavenumber (cm⁻¹), which provides a unique "fingerprint" of the molecule and reveals its constituent functional groups. vscht.cz

For 3,5-Dimethyl-1,2-cyclopentanedione, the key structural features are the alkane C-H bonds of the methyl groups and the cyclopentane (B165970) ring, and the two ketone (C=O) functional groups. The analysis of its IR spectrum would focus on identifying the characteristic absorption bands associated with these groups.

The C-H bonds in alkanes and alkyl groups exhibit characteristic stretching vibrations in the region of 3000-2850 cm⁻¹. uniroma1.it Additionally, bending vibrations for these C-H bonds are typically observed in the 1470-1370 cm⁻¹ range. uniroma1.it

The most prominent feature in the IR spectrum of a ketone is the strong absorption band due to the stretching vibration of the carbonyl (C=O) group. pressbooks.pub This band is typically found in the range of 1750-1680 cm⁻¹. pressbooks.pubmaricopa.edu The precise position of the C=O absorption can be influenced by the molecular structure, such as ring strain or conjugation. In the case of 3,5-Dimethyl-1,2-cyclopentanedione, a five-membered ring structure, the carbonyl absorption is expected within this region.

The table below summarizes the expected characteristic IR absorption bands for the functional groups present in 3,5-Dimethyl-1,2-cyclopentanedione based on established spectroscopic data.

Interactive Table: Characteristic Infrared Absorption Data for 3,5-Dimethyl-1,2-cyclopentanedione

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3000-2850 | C-H Stretch | Alkane (CH₃, CH₂, CH) | Strong |

| 1750-1680 | C=O Stretch | Ketone | Strong |

| 1470-1450 | C-H Bend | CH₂ | Medium |

| 1375 | C-H Bend | CH₃ | Medium |

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of volatile and semi-volatile flavor compounds like 3,5-Dimethyl-1,2-cyclopentanedione. It allows for the separation of the analyte from complex sample matrices, which is essential for accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the analysis of flavor compounds. cloudfront.netalbany.edu However, the direct analysis of underivatized β-diketones by HPLC can be challenging, often resulting in poor peak shapes and inadequate resolution on conventional stationary phases. nih.gov To overcome these issues, specific strategies are employed.

One approach involves the use of mixed-mode stationary phases. For instance, a mixed-mode reversed-phase/strong anion exchange column can achieve good peak shapes for underivatized β-diketones using a conventional mobile phase, such as a trifluoroacetic acid/methanol gradient. nih.gov

A more common and robust method involves chemical derivatization prior to HPLC analysis. Aldehydes and ketones are frequently derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reaction produces stable 2,4-dinitrophenylhydrazone derivatives that exhibit strong absorption in the UV-visible region, significantly enhancing detection sensitivity. sigmaaldrich.comresearchgate.net These derivatives can be effectively separated using a reversed-phase column, such as a C18 column, with a mobile phase consisting of an acetonitrile/water mixture and quantified using a UV detector set at approximately 360-365 nm. sigmaaldrich.comresearchgate.net

Table 1: Example HPLC Conditions for Analysis of Ketone-DNPH Derivatives

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 |

| Mobile Phase | Acetonitrile / Water Gradient |

| Detector | UV-Visible |

| Detection Wavelength | ~365 nm |

| Derivatizing Agent | 2,4-dinitrophenylhydrazine (DNPH) |

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is considered a "gold standard" for the analysis of volatile and semi-volatile compounds, including flavor and fragrance components like 3,5-Dimethyl-1,2-cyclopentanedione. cloudfront.net This powerful technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

In GC-MS analysis, the sample is vaporized and separated into its individual components as it travels through a capillary column. The retention time, or the time it takes for a compound to elute from the column, is a key characteristic used for preliminary identification. For 3,5-Dimethyl-1,2-cyclopentanedione, the Kovats retention index, which normalizes retention times relative to a series of n-alkanes, is a more standardized and transferable parameter.

Table 2: Kovats Retention Index for 3,5-Dimethyl-1,2-cyclopentanedione

| Column Type | Kovats Index |

|---|---|

| Standard Non-Polar | 1044 |

| Semi-Standard Non-Polar | 1048.2 |

| Standard Polar | 1769, 1780 |

Source: NIST Mass Spectrometry Data Center sigmaaldrich.com

After separation by GC, the eluted compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fragmentation pattern, or "fingerprint," determined by the compound's molecular structure. This spectrum allows for unambiguous identification by comparing it to spectral libraries, such as the NIST library. wiley.com For 3,5-Dimethyl-1,2-cyclopentanedione, the molecular ion peak would correspond to its molecular weight of 126.15 g/mol . The high sensitivity and selectivity of GC-MS make it exceptionally well-suited for trace analysis, enabling the detection and quantification of the compound even at very low concentrations in complex matrices. wiley.comup.pt

Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) is a highly selective technique used for the analysis of organic compounds that contain nitrogen or phosphorus atoms. nih.govresearchgate.net The detector operates by utilizing a thermionic bead coated with an alkali metal salt, which promotes the selective ionization of nitrogen- and phosphorus-containing compounds as they elute from the GC column. researchgate.net This results in a highly sensitive response for these specific compounds, with a much lower response for hydrocarbons and other organic molecules. researchgate.net

The chemical formula for 3,5-Dimethyl-1,2-cyclopentanedione is C₇H₁₀O₂. As this structure contains only carbon, hydrogen, and oxygen atoms and lacks any nitrogen or phosphorus atoms, GC-NPD is not a suitable or effective analytical method for its detection and quantification. The detector would show virtually no selective response to this compound.

Derivatization Strategies for Enhanced Detection

Derivatization is a critical step to enable or enhance the detection of 3,5-Dimethyl-1,2-cyclopentanedione by both HPLC and spectrophotometry. The strategy involves reacting the dicarbonyl functional group of the molecule with a specific reagent to form a new compound with desirable analytical properties, such as a strong chromophore or fluorophore.

A common and effective derivatization reaction for 1,2-dicarbonyl compounds is condensation with o-phenylenediamine (B120857) (OPD). up.pt This reaction forms a quinoxaline (B1680401) derivative. Quinoxalines are aromatic heterocyclic compounds that are highly colored and often fluorescent, making them ideal for detection by visible spectrophotometry or fluorescence spectroscopy. up.ptmdpi.com The colorless 3,5-Dimethyl-1,2-cyclopentanedione is converted into a colored product, and the intensity of the color, measured by a spectrophotometer, is proportional to its concentration. mdpi.com

Another widely used derivatizing agent for ketones is 2,4-dinitrophenylhydrazine (DNPH). As mentioned in the HPLC section, this reagent reacts with the carbonyl groups to form a 2,4-dinitrophenylhydrazone derivative. researchgate.net These derivatives are intensely colored (typically yellow to deep red) and can be quantified using visible spectrophotometry. nih.gov The resulting hydrazone can be measured to determine the concentration of the original ketone.

Table 3: Common Derivatization Reagents for 3,5-Dimethyl-1,2-cyclopentanedione

| Reagent | Analyte Functional Group | Resulting Product | Detection Method |

|---|---|---|---|

| o-phenylenediamine (OPD) | 1,2-Dicarbonyl | Quinoxaline derivative | Visible Spectrophotometry, Fluorimetry |

| 2,4-dinitrophenylhydrazine (DNPH) | Carbonyl (Ketone) | 2,4-dinitrophenylhydrazone | HPLC-UV, Visible Spectrophotometry |

Method Validation and Performance Metrics

To ensure that an analytical method for 3,5-dimethyl-1,2-cyclopentanedione is reliable, accurate, and fit for its intended purpose, it must undergo a thorough validation process. This involves evaluating several key performance characteristics.

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are fundamental performance metrics that define the sensitivity of an analytical method.

Limit of Detection (LOD): This is the lowest concentration of 3,5-dimethyl-1,2-cyclopentanedione that can be reliably distinguished from a blank sample, though not necessarily quantified with precision. It is often estimated as the concentration that produces a signal three times the standard deviation of the blank signal.

Limit of Quantitation (LOQ): This is the lowest concentration of the analyte that can be measured with an acceptable level of precision and accuracy. The LOQ is typically set at a concentration that yields a signal ten times the standard deviation of the blank.

The following table provides representative LOD and LOQ values that might be expected for the analysis of dicarbonyl compounds using common analytical techniques after derivatization.

Table 1: Representative Method Detection and Quantitation Limits

| Analytical Technique | Derivatization Agent | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |

| GC-MS | PFBHA | 0.1 - 5 µg/L | 0.3 - 15 µg/L |

| HPLC-UV | o-PDA | 10 - 50 µg/L | 30 - 150 µg/L |

| GC-ECD | PFBHA | 0.01 - 1 ng/L | 0.03 - 3 ng/L |

Note: The values in this table are illustrative examples for carbonyl compounds and are not based on specific experimental data for 3,5-dimethyl-1,2-cyclopentanedione. Actual limits may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

To establish the quantitative performance of a method, linearity, precision, and recovery must be assessed.

Linearity: This parameter evaluates the method's ability to produce results that are directly proportional to the analyte's concentration over a specific range. It is determined by analyzing a series of standards of known concentrations and plotting the instrument response against the concentration. The linearity is typically expressed by the coefficient of determination (R²), with a value of 0.99 or greater being desirable.

Precision: Precision measures the degree of agreement among a series of individual measurements when the analytical procedure is applied repeatedly to a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Recovery: Recovery studies are conducted to determine the accuracy of the method. This is achieved by adding a known amount of the 3,5-dimethyl-1,2-cyclopentanedione standard (spiking) to a blank sample matrix and then analyzing the spiked sample. The percentage of the spiked amount that is detected by the method is calculated as the recovery.

The table below summarizes typical performance characteristics obtained during the validation of an analytical method for a derivatized small molecule.

Table 2: Example Method Validation Performance Data

| Parameter | Specification | Result |

| Linearity | ||

| Range | e.g., 1 - 200 µg/L | Met |

| Coefficient of Determination (R²) | ≥ 0.99 | 0.998 |

| Precision (RSD) | ||

| Intra-day (n=6) | < 10% | 4.8% |

| Inter-day (n=6, 3 days) | < 15% | 8.2% |

| Accuracy (Recovery) | ||

| Low Spike (e.g., 5 µg/L) | 80 - 120% | 97% |

| High Spike (e.g., 100 µg/L) | 80 - 120% | 103% |

Note: This table presents example data to illustrate the concepts of linearity, precision, and accuracy. The values are representative and not specific to a validated method for 3,5-dimethyl-1,2-cyclopentanedione.

A critical aspect of method validation is to assess the stability of the formed derivatives (e.g., quinoxaline or PFBHA-oxime). The derivatives must be stable throughout the entire analytical process, from their formation to their final detection. Stability studies typically evaluate the impact of storage time, temperature, and exposure to light on the concentration of the derivative. Any degradation of the derivative would lead to an underestimation of the actual amount of 3,5-dimethyl-1,2-cyclopentanedione in the original sample.

Additionally, the potential for the formation of analytical artifacts must be investigated. Artifacts are interfering peaks or signals that are not present in the original sample but are introduced during sample preparation or analysis. They can originate from contaminated reagents, side reactions during derivatization, or the breakdown of matrix components. Careful analysis of blank and control samples is essential to identify and eliminate the sources of any analytical artifacts, ensuring that the detected signal corresponds solely to the analyte of interest.

Research into Biological and Biochemical Activities

Antimicrobial Properties

The potential for 3,5-Dimethyl-1,2-cyclopentanedione to inhibit the growth of microorganisms has been noted in several contexts, although specific data remains limited. Its presence in roasted coffee, a beverage known to possess antibacterial properties, has prompted further investigation into the compound's direct role in this effect.

Research has suggested that 3,5-Dimethyl-1,2-cyclopentanedione exhibits antibacterial activity. Studies on roasted coffee extracts, where this compound is naturally present, have demonstrated inhibitory effects against a range of microorganisms, including Staphylococcus aureus and Streptococcus mutans. While these findings point to the potential of its constituents, including 3,5-Dimethyl-1,2-cyclopentanedione, as antibacterial agents, specific data on the isolated compound's efficacy is not extensively documented in publicly available research.

Below is a table summarizing the antibacterial context in which 3,5-Dimethyl-1,2-cyclopentanedione has been studied.

| Bacterial Strain | Context of Study | Observed Effect | Specific Data for Pure Compound |

| Staphylococcus aureus | Present in roasted coffee extract | Inhibition of growth | Not Available |

| Streptococcus mutans | Present in roasted coffee extract | Inhibition of growth | Not Available |

This table is based on the general antibacterial properties of coffee, in which 3,5-Dimethyl-1,2-cyclopentanedione is a component.

Enzymatic Interactions and Inhibition Studies

The diketone structure of 3,5-Dimethyl-1,2-cyclopentanedione suggests a potential for interaction with biological enzymes, a line of inquiry that has been explored in several studies.

General screening and contextual evidence suggest that 3,5-Dimethyl-1,2-cyclopentanedione may act as an enzyme inhibitor. Its chemical structure lends itself to interactions with the active sites of various enzymes, potentially leading to a modulation of their activity. However, comprehensive screening results detailing the full scope of its inhibitory potential are limited.

Currently, there is a lack of specific research data on the direct interaction between 3,5-Dimethyl-1,2-cyclopentanedione and carboxylesterases. Further investigation is required to determine if this compound has any inhibitory or other modulatory effects on this class of enzymes.

There is some indirect evidence to suggest that 3,5-Dimethyl-1,2-cyclopentanedione may have an inhibitory effect on monoamine oxidase (MAO). This is primarily based on its presence in tobacco smoke, which is known to contain MAO inhibitors that can enhance the addictive properties of nicotine. However, direct studies on the MAO-inhibitory activity of the isolated compound and its specific effects on MAO-A and MAO-B subtypes are not currently available.

Similarly, while some natural compounds are known to be cholinesterase inhibitors, there is no direct scientific evidence to date that specifically links 3,5-Dimethyl-1,2-cyclopentanedione to the inhibition of acetylcholinesterase or butyrylcholinesterase.

The following table summarizes the status of research on the enzymatic inhibition potential of 3,5-Dimethyl-1,2-cyclopentanedione.

| Enzyme | Type of Study/Evidence | Observed Effect/Potential | Specific Inhibition Data (e.g., IC50) |

| Carboxylesterase | - | - | Not Available |

| Monoamine Oxidase (MAO) | Indirect (presence in tobacco smoke) | Potential for inhibition | Not Available |

| Cholinesterase (ChE) | - | - | Not Available |

Molecular Docking and Interaction with Biological Macromolecules

The unique structural arrangement of 3,5-dimethyl-1,2-cyclopentanedione, particularly the presence of two adjacent carbonyl groups on a cyclopentane (B165970) ring, suggests a high potential for interaction with biological macromolecules. smolecule.com This diketone functionality is known to form complexes with proteins and enzymes, which could modulate their activity. smolecule.com

Currently, there is a notable lack of specific molecular docking and enzyme binding studies publicly available for 3,5-dimethyl-1,2-cyclopentanedione. The inherent reactivity of α-dicarbonyl compounds suggests they can irreversibly react with nucleophilic amino acid residues such as lysine, arginine, and cysteine, forming advanced glycation end-products (AGEs). This reactivity is a key area for future research to understand the compound's biological implications. While general studies on α-dicarbonyls exist, specific kinetic data and binding affinities for 3,5-dimethyl-1,2-cyclopentanedione with specific proteins or enzymes have not been detailed in the available literature. Further investigation is required to elucidate the precise mechanisms of these potential interactions and their physiological consequences. nih.gov

Detailed structure-activity relationship (SAR) investigations focused specifically on 3,5-dimethyl-1,2-cyclopentanedione are not extensively documented in current scientific literature. However, the broader class of cyclic diones is of interest in medicinal chemistry. The biological activity of such compounds is often linked to the nature and position of substituents on the ring structure. For 3,5-dimethyl-1,2-cyclopentanedione, the presence and location of the two methyl groups are critical to its distinct chemical reactivity and biological properties when compared to other similar diones. smolecule.com The arrangement of these methyl groups influences the electronic environment of the dicarbonyl system, which in turn affects its interaction with biological targets. Establishing a clear SAR would require systematic studies involving the synthesis and biological evaluation of a series of related cyclopentanedione derivatives with varied substitution patterns.

Endogenous and Exogenous Formation Pathways in Biological Systems

3,5-Dimethyl-1,2-cyclopentanedione is known to form exogenously, particularly through heat-induced chemical reactions in food. Its endogenous formation in biological systems has not been clearly established.

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a primary pathway for the formation of 3,5-dimethyl-1,2-cyclopentanedione. mdpi.comyoutube.com This complex cascade of reactions generates a wide array of flavor and aroma compounds, including cyclic dicarbonyls. The initial step involves the condensation of a carbonyl group from a sugar with an amino group from an amino acid, leading to the formation of an N-substituted glycosylamine, which then undergoes rearrangement. youtube.com Subsequent degradation and fragmentation of sugar intermediates, such as α-oxoaldehydes, are crucial for the formation of various Maillard reaction products. nih.gov While it is understood that 3,5-dimethyl-1,2-cyclopentanedione is a product of this reaction, the specific precursor amino acids and sugars, as well as the precise intermediate steps and reaction conditions that favor its formation, are still areas of active investigation. The complexity of the Maillard reaction, with its numerous parallel and competing pathways, makes the elucidation of the exact formation mechanism for specific minor products like 3,5-dimethyl-1,2-cyclopentanedione a significant challenge. researchgate.net

The formation of 3,5-dimethyl-1,2-cyclopentanedione has been identified in various food matrices, primarily those that undergo heat treatment. It is a known volatile constituent of roasted coffee aroma and has also been reported in cooked pork. foodb.ca Its presence in coffee has led to research into its potential as a biomarker for coffee consumption. smolecule.com The table below summarizes the food matrices in which this compound has been detected.

| Food Matrix | Common Name/Variety | Reference |

| Coffee | Coffea arabica, Coffea canephora | foodb.ca |

| Cooked Meat | Pork | thegoodscentscompany.com |

Applications in Advanced Materials and Other Fields

Applications in Flavor and Fragrance Research beyond Basic Use

3,5-Dimethyl-1,2-cyclopentanedione is a significant compound in the flavor and fragrance industry, valued for its complex sensory characteristics that extend beyond simple aroma provision. Its utility is rooted in its ability to contribute to multifaceted flavor profiles and influence sensory perception.

3,5-Dimethyl-1,2-cyclopentanedione possesses a multifaceted aroma profile, often described as a complex amalgamation of maple, caramel, and candy floss notes with a distinct phenolic character and a strong affinity for malt. This intricate scent makes it a valuable component in the creation of "brown" flavor profiles, where it imparts a lingering sweet character. nih.gov Its aroma is also characterized as having caramellic, burnt sugar, toffee, molasses, whiskey, and nutty coffee notes. The taste profile at a concentration of 10 ppm is characterized as brown, sweet, sugary, maple, and caramellic. chemicalbook.com

The compound is part of a family of similar cyclopentanedione derivatives that are often used in combination to achieve specific flavor nuances. The relative intensity of its characteristic notes—maple, this compound, candy floss, and phenolic—varies in comparison to other members of this chemical family, allowing flavorists to fine-tune aroma profiles. nih.gov

Interactive Table: Comparative Aroma Characteristics of Cyclopentanedione Derivatives

| Feature | 3,5-Dimethyl-1,2-cyclopentanedione | 3-Methyl-1,2-cyclopentanedione | 3-Ethyl-1,2-cyclopentanedione | 3,4-Dimethyl-1,2-cyclopentanedione | 3-Methyl-cyclohexane-1,2-dione |

| Maple Note | Strong | Strongest | Weakest | Moderate | Weak |

| This compound Note | Strong | Moderate | Weakest | Strongest | Weak |

| Candy Floss Note | Moderate | Weak | Strongest | Moderate | Weakest |

| Phenolic Note | Moderate | Strong | Weakest | Weak | Strongest |

The role of 3,5-dimethyl-1,2-cyclopentanedione in sensory perception is a subject of scientific interest. While aroma and taste are scientifically distinct senses, this compound demonstrates a significant influence on taste perception. It is believed to enhance pre-existing sweetness, a phenomenon attributed to the brain's strong association of its aroma with sweet tastes. nih.gov The diketone functionality of the molecule is thought to be key to its interactions with biological macromolecules, such as proteins and enzymes, which could influence their activity and, consequently, sensory perception. smolecule.com Further research is needed to fully elucidate the specific mechanisms of these interactions. smolecule.com

Potential in Pharmaceutical Intermediate Development (excluding dosage)

3,5-Dimethyl-1,2-cyclopentanedione serves as a versatile building block in organic synthesis, with notable potential in the development of pharmaceutical intermediates. chemicalbull.comchemimpex.com Its unique diketone structure allows for a variety of chemical transformations, making it a valuable precursor for more complex, biologically active molecules. chemimpex.com

A significant area of research has been the evaluation of cyclopentane-1,2-diones as potential bio-isosteres for the carboxylic acid functional group in drug design. nih.gov Bio-isosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. Replacing a carboxylic acid group can be desirable to improve a drug candidate's metabolic stability, toxicity profile, and ability to diffuse across biological membranes. nih.gov

Research has shown that cyclopentane-1,2-dione derivatives can be potent antagonists for the thromboxane (B8750289) A2 prostanoid (TP) receptor. nih.gov In one study, a derivative of a known TP receptor antagonist, where the carboxylic acid was replaced with a cyclopentane-1,2-dione unit, was synthesized and found to be a potent antagonist with an IC50 value comparable to the original carboxylic acid compound. nih.gov This indicates that the cyclopentane-1,2-dione moiety is a potentially useful carboxylic acid bio-isostere, opening avenues for its use in the development of new therapeutics, particularly for cardiovascular diseases where TP receptor antagonism is a target. nih.govnih.gov

Role in the Chemical Industry for Specialized Reactions

In the broader chemical industry, 3,5-dimethyl-1,2-cyclopentanedione is recognized as a key intermediate for the synthesis of fine chemicals. chemimpex.com Its value lies in the reactivity of its diketone structure, which allows it to participate in a range of specialized chemical reactions. The presence of two adjacent carbonyl groups on the cyclopentane (B165970) ring allows for diverse reaction pathways. smolecule.com

The compound can undergo condensation reactions, which are crucial for building more complex molecular architectures. smolecule.com For instance, similar diketones, like 5,5-dimethyl-1,3-cyclohexanedione (dimedone), are used in the synthesis of novel reactive dyes, suggesting a potential application for 3,5-dimethyl-1,2-cyclopentanedione in the formulation of dyes and pigments to enhance color stability and performance. chemimpex.comresearchgate.netresearchgate.net Its unique structure facilitates the formation of complex molecules, making it a key component in the development of innovative materials. chemimpex.com

While specific named industrial-scale reactions prominently featuring 3,5-dimethyl-1,2-cyclopentanedione are not widely documented in publicly available literature, its classification as a versatile building block underscores its utility in organic synthesis for creating a variety of complex structures. chemimpex.com

Q & A

Q. What are the established synthetic routes for 3,5-dimethyl-1,2-cyclopentanedione, and how can purity be optimized?

The compound is synthesized via alkylation of 3-methylcyclopent-2-en-2-ol-1-one methyl ether, followed by ether cleavage. To optimize purity, researchers should employ column chromatography (silica gel, hexane/ethyl acetate eluent) and verify purity via GC-MS or HPLC . Crystallization from ethanol at low temperatures (2–8°C) is recommended to minimize impurities, as the compound has a melting point of 87–95°C .

Q. What analytical techniques are critical for characterizing 3,5-dimethyl-1,2-cyclopentanedione?

Key methods include:

- X-ray diffraction (XRD) to confirm crystalline structure (e.g., peaks at 10.7°, 24.8°, and 32.1° for ligand coordination) .

- FTIR spectroscopy to identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹ and C-H bending in methyl groups) .

- SEM/TEM for morphological analysis (nanosphere or nanosheet structures in MOF applications) .

- NMR (¹H/¹³C) for structural validation (e.g., methyl proton signals at δ 1.2–1.5 ppm) .

Q. How should 3,5-dimethyl-1,2-cyclopentanedione be stored to ensure stability?

Store at 2–8°C in airtight, light-resistant containers. The compound is hygroscopic and degrades in humid conditions, leading to dimerization or oxidation. Stability tests via TGA/DSC are recommended for long-term storage protocols .

Advanced Research Questions

Q. How does 3,5-dimethyl-1,2-cyclopentanedione function as a ligand in metal-organic frameworks (MOFs)?

In MOF synthesis, the compound coordinates with metal ions (e.g., Cu⁺) via its diketone groups, forming microporous structures. For example, Cu-MOFs with 3,5-dimethyl-1,2,4-triazole ligands exhibit a specific surface area of 11.064 m²/g and pore diameters of ~1.488 nm. Researchers should optimize ligand-to-metal ratios (e.g., 1:1.2) and use acetonitrile as a solvent to enhance crystallinity .

Q. What contradictions exist in behavioral studies involving this compound?

While 3,5-dimethyl-1,2-cyclopentanedione was hypothesized to increase allogrooming in mice based on prior VOC correlations, recent studies found no significant behavioral changes in B6/SJL strains. This discrepancy may arise from differences in dosage (10–100 ppm vs. 500 ppm) or interaction with co-administered compounds like geranylacetone. Researchers should conduct dose-response assays and control for olfactory adaptation .

Q. How can computational modeling clarify the compound’s reactivity in cyclopentanedione derivatives?

Density functional theory (DFT) simulations predict electrophilic reactivity at the C-1 and C-2 carbonyl positions. Researchers can model nucleophilic attacks (e.g., by amines or thiols) to design derivatives. Software like Gaussian 16 with B3LYP/6-311+G(d,p) basis sets is recommended for optimizing transition states and reaction pathways .

Methodological Notes

- Data Validation : Cross-reference spectral data (NMR, FTIR) with the NIST Chemistry WebBook or ECHA databases to resolve ambiguities .

- Safety : Use fume hoods for synthesis; the compound is a respiratory irritant and listed in second-hand smoke components .

- Advanced Applications : Explore its role in poly-para-phenylene synthesis for conductive materials, leveraging its cyclanic ketone backbone .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。